N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,4-dimethylphenylamine to introduce nitro groups at specific positions on the aromatic ring. This is followed by the acylation of the nitrated intermediate with 2-(methylamino)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic structure allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(amino)-3,5-dinitrobenzamide
- N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzoate
- N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzene
Uniqueness
N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(methylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H16N4O5/c1-9-4-5-13(10(2)6-9)18-16(21)12-7-11(19(22)23)8-14(20(24)25)15(12)17-3/h4-8,17H,1-3H3,(H,18,21) |
InChI Key |
OTRVCDCZCMNLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC)C |
Origin of Product |
United States |
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